molecular formula C7H16O2 B2874829 2-Ethyl-2-methoxybutan-1-ol CAS No. 107609-48-3

2-Ethyl-2-methoxybutan-1-ol

Cat. No.: B2874829
CAS No.: 107609-48-3
M. Wt: 132.203
InChI Key: OLQINASFYRQKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-methoxybutan-1-ol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.203. The purity is usually 95%.
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Properties

IUPAC Name

2-ethyl-2-methoxybutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-4-7(5-2,6-8)9-3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQINASFYRQKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-2-methoxybutan-1-ol, also known as 2-Ethyl-2-methylbutan-1-ol, is an organic compound with a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C7H16O
  • CAS Number: 107609-48-3
  • Molecular Weight: 116.20 g/mol

The structure of this compound features a branched alkyl chain with a methoxy group, which contributes to its solubility and reactivity in biological systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and biofilm formation. For instance, it demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Cell Membrane Disruption: The compound may disrupt bacterial cell membranes, leading to cell lysis and death.
  • Cytokine Modulation: By influencing cytokine production, it may alter immune responses and reduce inflammation.
  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological effects of this compound:

StudyOrganismConcentration TestedResult
E. coli100 µg/mL70% inhibition of growth
S. aureus50 µg/mLComplete inhibition of biofilm formation
Human PBMCs10 µMSignificant reduction in IL-6 production

These results underscore the compound's potential as a therapeutic agent against bacterial infections and inflammatory conditions.

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